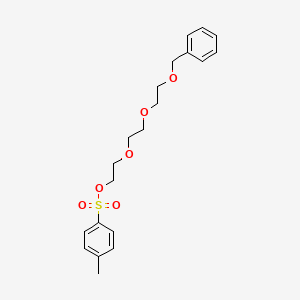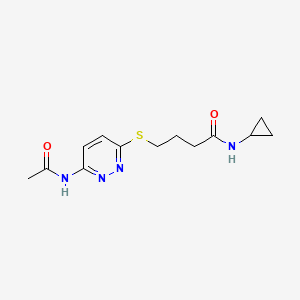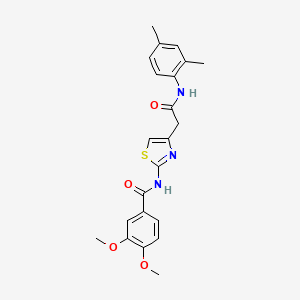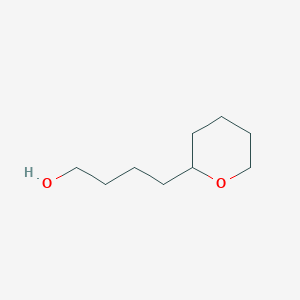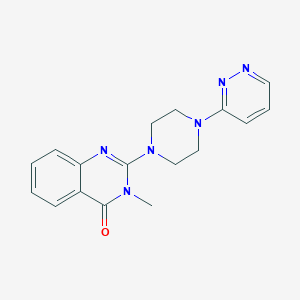
3-Methyl-2-(4-pyridazin-3-ylpiperazin-1-yl)quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(4-pyridazin-3-ylpiperazin-1-yl)quinazolin-4-one, commonly known as MPQ, is a quinazolinone derivative that has been extensively studied for its potential therapeutic applications. MPQ is a small molecule that has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.
Wirkmechanismus
The mechanism of action of MPQ involves the inhibition of various enzymes and receptors in the body. MPQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. MPQ also inhibits the activity of various receptors such as adenosine A1 receptor, serotonin 5-HT1A receptor, and dopamine D2 receptor.
Biochemische Und Physiologische Effekte
MPQ has been shown to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells, reduce inflammation in various tissues, and modulate neurotransmitter release in the brain. MPQ has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using MPQ in lab experiments is its unique chemical structure and mechanism of action. MPQ has shown promising results in various scientific research studies and can be used as a lead compound for the development of new drugs. However, one of the major limitations of using MPQ in lab experiments is its low solubility in water, which can make it difficult to study its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for the research on MPQ. One of the key areas of research is the development of new analogs of MPQ that can have improved pharmacokinetic and pharmacodynamic properties. Another area of research is the study of the potential use of MPQ in the treatment of various neurodegenerative diseases. The development of new drug delivery systems for MPQ is also an area of active research.
Synthesemethoden
The synthesis of MPQ involves the reaction of 4-amino-3-methylquinazoline with 4-bromo-3-pyridazinecarboxaldehyde in the presence of piperazine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization and characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
MPQ has been extensively studied for its potential therapeutic applications in various scientific research studies. Some of the key areas of research include its potential use as an antitumor agent, anti-inflammatory agent, and anticonvulsant agent. MPQ has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-methyl-2-(4-pyridazin-3-ylpiperazin-1-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-21-16(24)13-5-2-3-6-14(13)19-17(21)23-11-9-22(10-12-23)15-7-4-8-18-20-15/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSPCJLVFROQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1N3CCN(CC3)C4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-[4-(pyridazin-3-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


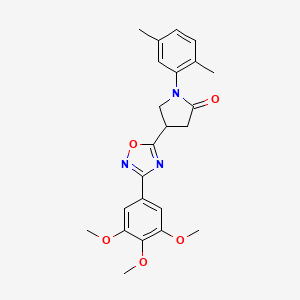
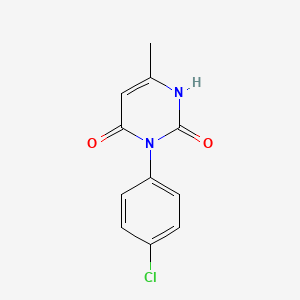
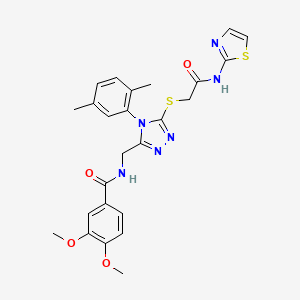
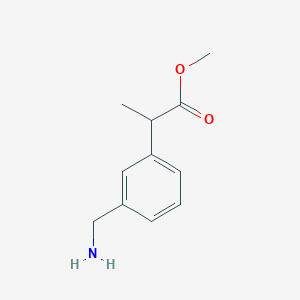
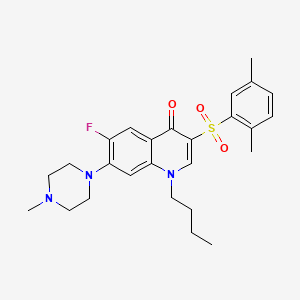
![1-benzyl-5-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B2852325.png)
